molecular formula C6H13IN2 B8237890 1,4-Diazabicyclo[2.2.2]octane Dihydriodide CAS No. 33322-06-4

1,4-Diazabicyclo[2.2.2]octane Dihydriodide

Cat. No. B8237890
Key on ui cas rn: 33322-06-4
M. Wt: 240.09 g/mol
InChI Key: BRWRWQQVHPEIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521307

Procedure details

The 2-carboxylic acid (8c), as produced in Example 13a, was converted to the carbacephem (9a) through reaction with trimethylsilyl iodide (TMSI). Specifically, the carboxylic acid (8c) (0.726 g, 2 mM), was combined with 5 ml acetonitrile (ACN), HMDS (1.06 ml, 5 mM), and TMSI (0.72 ml, 5 mM), and the mixture was stirred for 4 hours at room temperature. DABCO (0.56 g, 5 mM) in 5 ml ACN was added and the solution stirred overnight at room temperature, yielding a DABCO-HI precipitate. Both reactions appeared normal and the DABCO reaction (elimination) gave an HPLC ratio of product to starting material of 39.1/12.0 for a conversion of about 77%. 5 ml of 1N HCl was added and the mixture stirred for 30 min. at room temperature. The pH was at 3.55. The DABCO-HI precipitate dissolved and the desired carbacephem product (9a) appeared as a precipitate. The product was filtered and washed successively with 10 ml of ACN/H2O (2/1), 5 ml of H2O, and 5 ml of ACN. Vacuum drying at 50° C. yielded 0.275 g of a nearly white solid. Yield was about 63.5%. NMR was excellent in DMSO (d-6) with trifluoroacetic acid (TFA) to dissolve. NMR (DMSO d-6, TFA): δ1.95 (m, 2), 2.67 (m, 2), 3.94 (m, 1), 4.83 (d, 1), 8.87 (bs, 5).
[Compound]
Name
2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0.726 g
Type
reactant
Reaction Step Three
Name
Quantity
1.06 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.56 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
63.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]1[C:9](=O)[N:8]2[C@@H:3]1[CH2:4]C[C:6](Cl)=[C:7]2C(O)=O.C[Si]([I:19])(C)C.C[Si](N[Si](C)(C)C)(C)C.C1N2CCN(CC2)C1>C(#N)C>[CH2:3]1[N:8]2[CH2:9][CH2:2][N:1]([CH2:6][CH2:7]2)[CH2:4]1.[IH:19] |f:5.6|

Inputs

Step One
Name
2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)I
Step Three
Name
carboxylic acid
Quantity
0.726 g
Type
reactant
Smiles
Step Four
Name
Quantity
1.06 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Five
Name
Quantity
0.72 mL
Type
reactant
Smiles
C[Si](C)(C)I
Step Six
Name
Quantity
0.56 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1CN2CCN1CC2.I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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